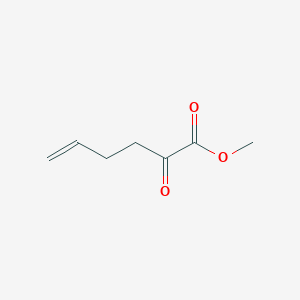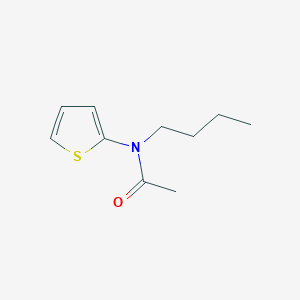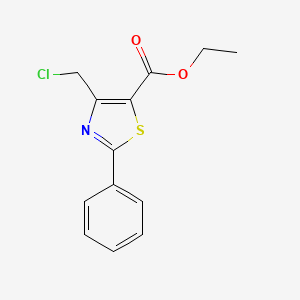
Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate
説明
Chemical compounds like “Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate” belong to a class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds that contain a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like chloromethylation . Chloromethylation is a chemical reaction that introduces a chloromethyl group into a molecule. The reaction is often catalyzed by substances like ZnI2 .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve processes like cyclocondensation . Cyclocondensation is a chemical reaction in which a molecule forms a cyclic structure through the elimination of a small molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as boiling point, density, and refractive index can be determined experimentally .科学的研究の応用
Antioxidant Activity Measurement
Research on determining antioxidant activity highlights a range of tests, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH, which are crucial for evaluating the antioxidant capacity of complex samples including chemicals and potentially Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate derivatives. These methods rely on spectrophotometry to monitor reactions involving antioxidant compounds, suggesting that Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate could be studied under similar frameworks to evaluate its antioxidant properties or to synthesize new antioxidants (Munteanu & Apetrei, 2021).
Amyloid Imaging for Alzheimer's Disease
The development of amyloid imaging ligands, crucial for early detection and the evaluation of new therapies for Alzheimer's disease, presents a potential area for applying Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate in the synthesis of novel imaging agents. By analogizing with the discussed ligands, this chemical could serve as a precursor or intermediate in developing new compounds for PET scans to measure amyloid in the brain (Nordberg, 2007).
Electron Transport System (ETS) Activity
Investigations into ETS activity in soil, sediment, and pure cultures have underscored the importance of understanding microbial bioactivity for ecological and environmental assessments. Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate could find applications in studies aiming to modulate or track ETS activity through the synthesis of specific inhibitors or probes designed to interact with the electron transport systems of microbes (Trevors, 1984).
Novel Synthesis Pathways
Research into the novel synthesis of pharmaceuticals and their impurities, like that of omeprazole, underscores the importance of developing new chemical processes. Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate could be involved in similar innovative synthetic routes, offering opportunities to create new or improved pharmaceuticals with potentially fewer impurities or enhanced efficacy (Saini et al., 2019).
Safety And Hazards
特性
IUPAC Name |
ethyl 4-(chloromethyl)-2-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-13(16)11-10(8-14)15-12(18-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOLOSTYTONQEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B3156794.png)
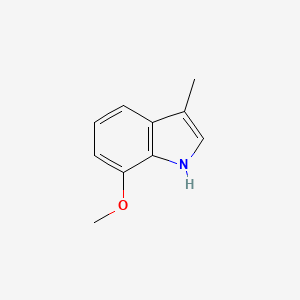
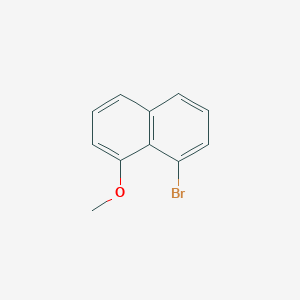
![3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B3156812.png)
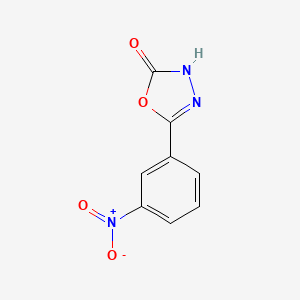
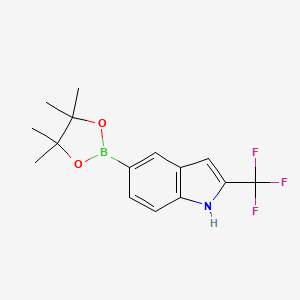
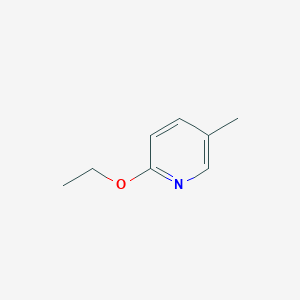
![{1-[(3-Methylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B3156833.png)
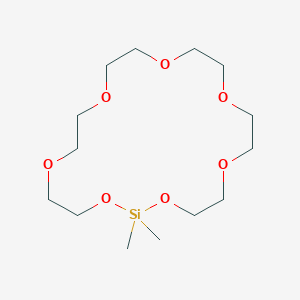
![2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3156865.png)
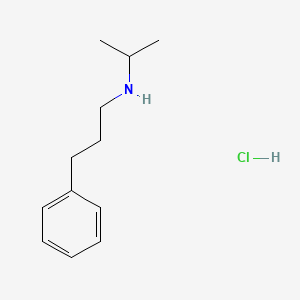
![4-[2-(4-Nitrophenyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3156874.png)
